molecular formula C19H13N3O2S B3291781 4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid CAS No. 873225-30-0

4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid

Cat. No.: B3291781
CAS No.: 873225-30-0
M. Wt: 347.4 g/mol
InChI Key: INMHCULNPFRWOZ-UHFFFAOYSA-N
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Description

4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzo[b]thiophene ring fused to a pyrimidinyl group, and an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid typically involves multiple steps, starting with the formation of the benzo[b]thiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions involving thiophene derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of various biologically active molecules

Biology: The compound has shown promise in biological studies, particularly in the context of antimicrobial and antioxidant properties. It has been tested against various microorganisms, demonstrating significant antibacterial and antifungal activities.

Medicine: Potential therapeutic applications include the development of new drugs for treating infections, inflammation, and oxidative stress-related conditions. Its ability to modulate biological pathways makes it a candidate for further research in medicinal chemistry.

Industry: The compound's properties make it suitable for use in the production of pharmaceuticals, agrochemicals, and other industrial applications. Its versatility and efficacy in various reactions make it a valuable asset in chemical manufacturing processes.

Mechanism of Action

The exact mechanism by which 4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid exerts its effects is still under investigation. it is believed to interact with molecular targets such as enzymes and receptors involved in biological pathways. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

  • Raloxifene: Used in the treatment of breast cancer, similar in its estrogen receptor modulating properties.

  • Zileuton: An anti-inflammatory drug used to treat asthma.

  • Sertaconazole: An antifungal agent used to treat fungal infections.

Uniqueness: 4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid stands out due to its unique structural features and broad spectrum of biological activities

Properties

IUPAC Name

4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(24)12-5-7-14(8-6-12)21-19-20-10-9-15(22-19)17-11-13-3-1-2-4-16(13)25-17/h1-11H,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMHCULNPFRWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658769
Record name 4-{[4-(1-Benzothiophen-2-yl)pyrimidin-2-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873225-30-0
Record name 4-{[4-(1-Benzothiophen-2-yl)pyrimidin-2-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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